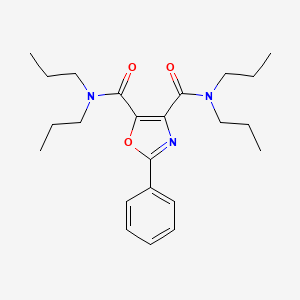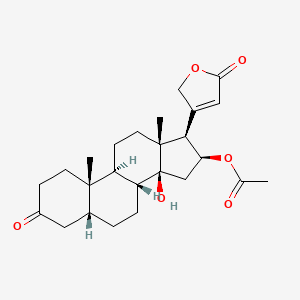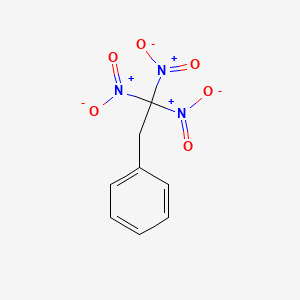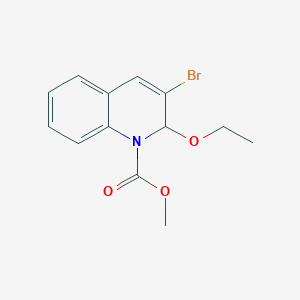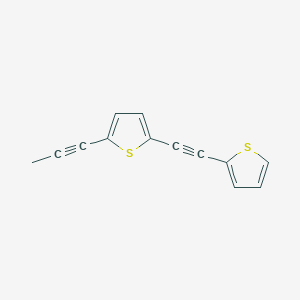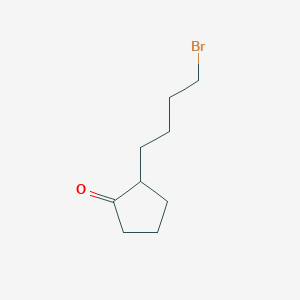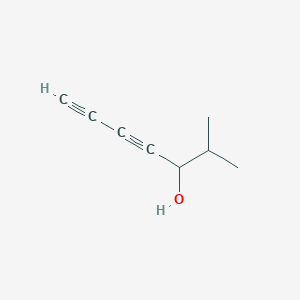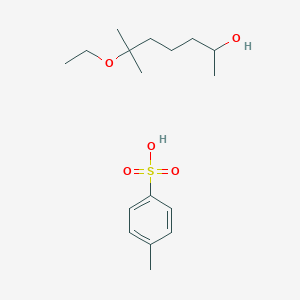![molecular formula C11H16 B14672357 Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- CAS No. 38698-52-1](/img/structure/B14672357.png)
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used in cross-coupling reactions to introduce the ethenyl group. The reaction conditions are optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the tricyclic core provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
Tricyclo[4.2.1.0(2,5)]nona-3,7-diene: Contains additional double bonds, which can alter its reactivity and stability.
Tricyclo[4.2.1.0(2,5)]non-3-ene: Similar structure but with different functional groups, leading to different chemical properties.
Uniqueness
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is unique due to its combination of a stable tricyclic core and a reactive ethenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
38698-52-1 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
3-ethenyltricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C11H16/c1-2-7-6-10-8-3-4-9(5-8)11(7)10/h2,7-11H,1,3-6H2 |
Clave InChI |
VDBZDNCUYXARDG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC2C1C3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

